2-(4-acetyl-2-methoxyphenoxy)-N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)acetamide
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Overview
Description
2-(4-acetyl-2-methoxyphenoxy)-N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)acetamide is a complex organic compound that features both acetyl and methoxy functional groups It is characterized by the presence of a benzo[d][1,3]dioxole moiety, which is known for its stability and unique chemical properties
Preparation Methods
The synthesis of 2-(4-acetyl-2-methoxyphenoxy)-N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)acetamide typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole derivative. The synthetic route may include:
Formation of the benzo[d][1,3]dioxole core: This can be achieved through the reaction of catechol with formaldehyde under acidic conditions to form the dioxole ring.
Introduction of the acetyl and methoxy groups: The phenolic hydroxyl groups can be acetylated using acetic anhydride and methoxylated using dimethyl sulfate.
Coupling with the acetamide moiety: The final step involves the coupling of the benzo[d][1,3]dioxole derivative with an appropriate acetamide precursor under basic conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
2-(4-acetyl-2-methoxyphenoxy)-N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, such as using sodium hydride and an alkyl halide.
Common reagents and conditions used in these reactions include acidic or basic environments, organic solvents like dichloromethane, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(4-acetyl-2-methoxyphenoxy)-N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of novel pharmaceuticals and agrochemicals.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding in biological systems.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-acetyl-2-methoxyphenoxy)-N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d][1,3]dioxole moiety may play a crucial role in binding to these targets, while the acetyl and methoxy groups can modulate the compound’s overall activity and selectivity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar compounds to 2-(4-acetyl-2-methoxyphenoxy)-N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)acetamide include:
2-(4-acetylphenoxy)-N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)acetamide: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.
2-(4-methoxyphenoxy)-N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)acetamide: Lacks the acetyl group, which may influence its interaction with molecular targets.
2-(4-acetyl-2-methoxyphenoxy)-N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)propionamide: Contains a propionamide moiety instead of an acetamide, which can alter its chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
2-(4-acetyl-2-methoxyphenoxy)-N-[2-(1,3-benzodioxol-5-yloxy)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO7/c1-13(22)14-3-5-16(18(9-14)24-2)26-11-20(23)21-7-8-25-15-4-6-17-19(10-15)28-12-27-17/h3-6,9-10H,7-8,11-12H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLDOTVCSDWJKHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OCC(=O)NCCOC2=CC3=C(C=C2)OCO3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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